Boc-tyr-D-ala-gly-OH

Description

BenchChem offers high-quality Boc-tyr-D-ala-gly-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-tyr-D-ala-gly-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-[[(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O7/c1-11(16(26)20-10-15(24)25)21-17(27)14(22-18(28)29-19(2,3)4)9-12-5-7-13(23)8-6-12/h5-8,11,14,23H,9-10H2,1-4H3,(H,20,26)(H,21,27)(H,22,28)(H,24,25)/t11-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKCPNFSGFGLGV-RISCZKNCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boc-tyr-D-ala-gly-OH chemical structure and properties

An In-Depth Technical Guide to Boc-Tyr-D-Ala-Gly-OH: Synthesis, Characterization, and Application

Abstract

N-α-(tert-Butoxycarbonyl)-L-tyrosyl-D-alanyl-glycine (Boc-Tyr-D-Ala-Gly-OH) is a protected tripeptide that serves as a critical intermediate in the chemical synthesis of various bioactive peptides. Its structure is foundational to numerous opioid peptide analogs, particularly those related to enkephalins, where the N-terminal Tyr-D-Ala-Gly sequence is essential for potent and specific receptor interactions. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, purification, characterization, and strategic application of this intermediate. The methodologies described are grounded in established principles of solid-phase peptide synthesis, emphasizing experimental rationale and robust analytical validation.

Core Chemical Identity and Properties

Boc-Tyr-D-Ala-Gly-OH is a tripeptide composed of L-tyrosine, D-alanine, and glycine. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, which is acid-labile, while the C-terminus remains a free carboxylic acid. The D-alanine residue is a key stereochemical feature, often introduced into synthetic opioid peptides to confer resistance to enzymatic degradation by aminopeptidases, thereby increasing their in vivo half-life and potency.[1]

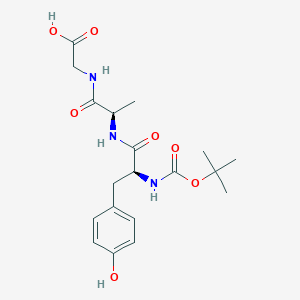

Chemical Structure

The structure consists of the three amino acid residues linked by peptide bonds, with the Boc group attached to the alpha-amino group of the N-terminal tyrosine.

Caption: Chemical structure of Boc-Tyr-D-Ala-Gly-OH.

Physicochemical Properties

A summary of the key physicochemical properties for Boc-Tyr-D-Ala-Gly-OH is provided below. These values are foundational for designing synthetic protocols, purification methods, and appropriate storage conditions.

| Property | Value | Source/Method |

| Molecular Formula | C₂₀H₂₉N₃O₇ | Calculated |

| Molecular Weight | 423.46 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from similar compounds[1][2] |

| Solubility | Soluble in DMF, DCM, Methanol | Inferred from synthesis protocols[3] |

| Storage Temperature | -20°C (long-term), 2-8°C (short-term) | Recommended for Boc-protected amino acids[4] |

Synthesis via Boc-SPPS

Boc-Tyr-D-Ala-Gly-OH is efficiently synthesized using Boc-based solid-phase peptide synthesis (SPPS). This strategy relies on the differential acid lability of the N-α-Boc group (removed with moderate acid like trifluoroacetic acid) and the side-chain protecting groups and resin linkage, which require a strong acid (like hydrofluoric acid) for cleavage.[5] The synthesis proceeds from the C-terminus (Glycine) to the N-terminus (Tyrosine).

Synthesis Workflow

The overall workflow involves sequential cycles of deprotection and coupling, followed by final cleavage from the solid support.

Caption: Boc-SPPS workflow for Boc-Tyr-D-Ala-Gly-OH synthesis.

Detailed Experimental Protocol

Rationale: The choice of a 2-chlorotrityl chloride resin is critical. Its high acid lability allows for the cleavage of the peptide from the resin under very mild acidic conditions, which preserves the N-terminal Boc protecting group. For the tyrosine residue, a side-chain protecting group such as 2-bromobenzyloxycarbonyl (2-Br-Z) is recommended to prevent side reactions, although for a short sequence, unprotected Boc-Tyr-OH could be used if acylation of the hydroxyl group is carefully monitored.

Materials:

-

2-Chlorotrityl chloride resin

-

Boc-Gly-OH, Boc-D-Ala-OH, Boc-Tyr(2-Br-Z)-OH

-

Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)

-

Cleavage Cocktail: Acetic acid/Trifluoroethanol/DCM (1:2:7 v/v/v)

Methodology:

-

Resin Preparation and First Amino Acid Loading:

-

Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.

-

Dissolve Boc-Gly-OH (2 eq.) and DIEA (4 eq.) in DCM.

-

Add the amino acid solution to the resin and agitate for 2-4 hours.

-

Cap any remaining active sites with methanol.

-

Wash the resin with DCM (3x) and DMF (3x) and dry under vacuum.

-

-

Peptide Chain Elongation (Repeated for D-Ala and Tyr):

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM (3x), isopropanol (2x), and DCM (3x).[3]

-

Neutralization: Neutralize the resulting TFA salt with 10% DIEA in DCM (2 x 5 min). Wash with DCM (3x) and DMF (3x).[3]

-

Coupling:

-

In a separate vessel, pre-activate the next Boc-amino acid (3 eq.) with HBTU/HOBt (3 eq.) and DIEA (6 eq.) in DMF for 10 minutes.[3]

-

Add the activated solution to the resin and agitate for 2-4 hours.

-

Monitor coupling completion with a Kaiser test (ninhydrin test); a negative result (yellow beads) indicates a complete reaction.[6]

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

-

-

Cleavage from Resin:

-

After the final coupling cycle (with Boc-Tyr(2-Br-Z)-OH), wash the peptide-resin with DCM and dry thoroughly.

-

Treat the resin with the mild cleavage cocktail (Acetic acid/Trifluoroethanol/DCM) for 2 hours at room temperature. This cleaves the peptide from the trityl resin while leaving the Boc and Z-groups intact.

-

Filter the resin and collect the filtrate. Evaporate the solvent under reduced pressure.

-

-

Purification and Characterization:

-

Precipitate the crude peptide in cold diethyl ether and collect the solid by centrifugation.

-

Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity using analytical HPLC and mass spectrometry (MS).

-

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.

| Analytical Method | Expected Result | Purpose |

| Analytical RP-HPLC | Single major peak (>95% purity) | Assess purity and quantify the final product. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 424.46 m/z | Confirms the molecular weight and primary identity of the peptide. |

| ¹H NMR Spectroscopy | Characteristic peaks for Boc group (~1.4 ppm), aromatic protons of Tyr, and alpha/beta protons of each amino acid. | Provides detailed structural confirmation. |

Application in Bioactive Peptide Synthesis

Boc-Tyr-D-Ala-Gly-OH is not typically an end product but a strategic building block. Its primary utility lies in the synthesis of opioid peptide analogs. The Tyr-D-Ala-Gly motif is a hallmark of highly potent and stable enkephalin analogs.[1]

Example Application: Synthesis of [D-Ala², Met⁵]-Enkephalinamide

This peptide, a potent µ-opioid receptor agonist, has the sequence H-Tyr-D-Ala-Gly-Phe-Met-NH₂. The synthesis would proceed by coupling Boc-Tyr-D-Ala-Gly-OH (prepared as described above) to a Phe-Met-NH₂ fragment previously assembled on a suitable amide-forming resin (e.g., Rink Amide resin).

Caption: Use of Boc-Tyr-D-Ala-Gly-OH in fragment condensation.

This fragment condensation approach can improve the efficiency and purity of the final product compared to a linear, one-by-one amino acid assembly for longer peptides.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of Boc-protected peptides.

-

Storage: For long-term stability, store the solid peptide at -20°C in a tightly sealed container with a desiccant.[4][7] For short-term use, 2-8°C is acceptable.

-

Handling: Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the desired amount in a dry, inert atmosphere if possible. Solutions should be prepared fresh; for storage, aliquot and freeze at -20°C or -80°C.[4]

-

Degradation: The primary degradation pathway is the acid-catalyzed cleavage of the Boc group. Avoid exposure to acidic conditions during storage and handling.[4]

Conclusion

Boc-Tyr-D-Ala-Gly-OH is a valuable and versatile intermediate for peptide chemists, particularly those working in the field of opioid research and drug development. A thorough understanding of its synthesis via Boc-SPPS, combined with robust purification and analytical characterization, ensures the availability of high-quality material for the construction of more complex and biologically active target molecules. The protocols and data presented in this guide offer a validated framework for the successful synthesis and application of this key peptide fragment.

References

- MedchemExpress.com.

- BenchChem. "Stability and Storage of Boc-Tyr(Boc)-OH: A Technical Guide". BenchChem.

- BenchChem. "Application Notes and Protocols for the Use of Boc-Tyr(Boc)-OH in Specific Peptide Synthesis". BenchChem.

- PubChem. "Boc-tyr(boc)-OH | C19H27NO7 | CID 7010630".

- BenchChem. "The Strategic Application of Boc-Tyr(Bzl)-OH in the Synthesis of Bioactive Peptides: A Detailed Guide". BenchChem.

- PubChem. "Boc-Ala-Gly-Gly-Gly-OH | C14H24N4O7 | CID 92489425".

- BenchChem. "Application Notes and Protocols: The Role of Boc-Tyr(tBu)-OH in the Synthesis of Bioactive Molecules". BenchChem.

- Royal Society of Chemistry. "Supporting information_OBC_rev1". The Royal Society of Chemistry.

- Chem-Impex. "Boc-L-tyrosine". Chem-Impex.

- Aapptec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry". aapptec.com.

Sources

Boc-tyr-D-ala-gly-OH synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Boc-Tyr-D-Ala-Gly-OH

Authored by a Senior Application Scientist

Introduction: The Significance of Boc-Tyr-D-Ala-Gly-OH

The tripeptide, N-tert-butoxycarbonyl-L-tyrosyl-D-alanyl-glycine (Boc-Tyr-D-Ala-Gly-OH), represents a critical structural motif found in many biologically active peptides, most notably as the N-terminal sequence of synthetic opioid peptides like DAMGO (Tyr-D-Ala-Gly-N-MePhe-Gly-ol), a highly selective μ-opioid receptor agonist. The presence of the D-alanine residue is a key pharmacological feature, conferring resistance to enzymatic degradation by aminopeptidases and thereby significantly increasing the peptide's in vivo half-life.

The N-terminal Boc (tert-butoxycarbonyl) protecting group provides a lipophilic character and serves as a crucial synthetic handle, preventing unwanted polymerization during coupling reactions while being readily removable under moderately acidic conditions. The free C-terminal carboxylic acid (-OH) allows for further modification, such as conjugation to other molecules, surfaces, or extension of the peptide chain.

This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of Boc-Tyr-D-Ala-Gly-OH. We will delve into the causality behind methodological choices, ensuring that each protocol is a self-validating system designed for reproducibility and high fidelity.

Section 1: Strategic Synthesis Methodologies

The synthesis of a short, well-defined peptide like Boc-Tyr-D-Ala-Gly-OH can be approached via two primary strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis. The choice is dictated by factors such as desired scale, available equipment, and downstream applications.

Solid-Phase Peptide Synthesis (SPPS): The Preferred Route for Efficiency

SPPS is the dominant methodology for peptide synthesis due to its efficiency, ease of purification of intermediates, and amenability to automation. The core principle involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding amino acids. All excess reagents and byproducts are simply washed away, dramatically simplifying the workflow.

For the synthesis of a peptide with a free

Boc-tyr-D-ala-gly-OH molecular weight and formula

An In-depth Technical Guide to N-α-tert-Butoxycarbonyl-L-tyrosyl-D-alanyl-glycine (Boc-Tyr-D-Ala-Gly-OH)

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of the protected tripeptide, Boc-Tyr-D-Ala-Gly-OH. It is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug discovery, and materials science. This guide covers the fundamental physicochemical properties, synthesis strategies, and key applications of this molecule, grounding all information in established scientific principles and methodologies.

Core Compound Identification and Properties

The subject of this guide is the tripeptide sequence Tyrosine-Alanine-Glycine, where the N-terminus (Tyrosine) is protected by a tert-butoxycarbonyl (Boc) group, and the alanine residue is in the D-stereoisomeric form. The C-terminus is a free carboxylic acid (-OH).

Molecular Formula and Weight

The chemical identity of a peptide is fundamentally defined by its molecular formula and corresponding molecular weight. These values are critical for quantitative analysis, including mass spectrometry, reaction stoichiometry, and solution preparation. The formula is derived by summing the atomic constituents of the Boc group and the three amino acid residues (L-Tyrosine, D-Alanine, Glycine) and subtracting the atoms of two water molecules, which are eliminated during the formation of the two peptide bonds.

-

Boc Group (C₅H₉O₂)

-

L-Tyrosine (C₉H₁₁NO₃)

-

D-Alanine (C₃H₇NO₂)

-

Glycine (C₂H₅NO₂)

The resulting calculation yields the following:

| Property | Value |

| Chemical Formula | C₁₉H₂₇N₃O₇ |

| Average Molecular Weight | 409.44 g/mol |

| Monoisotopic Mass | 409.18490 Da |

Chemical Structure

The structure of Boc-Tyr-D-Ala-Gly-OH is depicted below. Key features include the acid-labile Boc protecting group on the N-terminal tyrosine, the D-configuration of the central alanine residue which can induce specific secondary structures, and the terminal carboxyl group which is available for further coupling or functionalization.

Caption: Boc-SPPS workflow for Boc-Tyr-D-Ala-Gly-OH synthesis.

Experimental Protocol: A Generalized Approach

The following protocol outlines the key steps for synthesizing the target peptide using manual Boc-SPPS.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-Gly-OH, Boc-D-Ala-OH, Boc-L-Tyr-OH

-

Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP).

-

Cleavage reagent: Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole).

Procedure:

-

Resin Loading: The first amino acid, Boc-Gly-OH, is esterified to the chloromethylated resin. This is often achieved via the cesium salt method to minimize side reactions.

-

Deprotection: The resin is treated with a solution of 25-50% TFA in DCM for approximately 30 minutes to remove the Boc group from glycine, exposing the free amino group. [1]3. Neutralization: The resin is washed with DCM and then treated with a 5-10% solution of DIEA in DCM to neutralize the trifluoroacetate salt, yielding the free amine.

-

Coupling (D-Alanine): Boc-D-Ala-OH (typically 2-3 equivalents) is pre-activated with a coupling agent like DCC/HOBt in DMF and added to the resin. The reaction is allowed to proceed for 2-4 hours. [1]A Kaiser test is performed to confirm the complete consumption of the free amine.

-

Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for the final amino acid, Boc-L-Tyr-OH.

-

Cleavage: Once the sequence is assembled, the peptide is cleaved from the resin. In Boc chemistry, this requires a strong acid like anhydrous HF. Scavengers are added to protect sensitive residues (like tyrosine) from side reactions.

-

Purification: The crude peptide is precipitated with cold ether, dissolved in an aqueous solvent, and purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The final product is obtained after lyophilization.

Applications in Research and Development

Protected peptide fragments like Boc-Tyr-D-Ala-Gly-OH are not typically final bioactive products but serve as critical building blocks and research tools.

Fragment Condensation in Peptide Synthesis

This tripeptide can be used as a single unit in a convergent synthesis strategy. By synthesizing fragments and then ligating them, chemists can build larger, more complex peptides or small proteins more efficiently than a linear, one-by-one amino acid addition. The free C-terminal carboxyl group allows for its activation and coupling to the N-terminus of another peptide or resin-bound amino acid.

Probing Enzyme-Substrate Interactions

The sequence Tyr-Ala-Gly is a motif found in various endogenous peptides. The inclusion of a D-amino acid (D-Ala) introduces a significant conformational constraint and resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids. Researchers can use Boc-Tyr-D-Ala-Gly-OH to:

-

Synthesize metabolically stable analogs of bioactive peptides.

-

Study the stereochemical requirements of enzyme active sites.

-

Develop competitive inhibitors for enzymes that process Tyr-Ala-Gly-containing substrates. A related protected pentapeptide, Boc-Tyr-d-Ala-Gly-NMe-Phe-Met-OMe, serves as an intermediate in the synthesis of metkephamid, an opioid peptide analog. [2]

Development of Novel Biomaterials

Self-assembling peptides are a cornerstone of nanotechnology and biomaterials engineering. The specific sequence and stereochemistry of a peptide dictate its self-assembly properties. Boc-Tyr-D-Ala-Gly-OH can be used as a starting point for creating amphiphilic molecules that form hydrogels, nanotubes, or other ordered structures for applications in tissue engineering and controlled drug release.

Conclusion

Boc-Tyr-D-Ala-Gly-OH is a well-defined chemical entity whose value lies in its role as a versatile intermediate in chemical and biological research. Its synthesis is governed by the robust principles of Boc-based solid-phase peptide synthesis, a technique that offers precise control over sequence and stereochemistry. A thorough understanding of its molecular properties, synthesis protocols, and potential applications enables researchers to effectively utilize this and similar protected peptides to advance the frontiers of drug discovery, biochemistry, and materials science.

References

-

ResearchGate. (n.d.). The structure of Boc-Tyr-d-Ala-Gly-NMe-Phe-Met-OMe showing the.... Retrieved from [Link]

-

Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Solubility Profile of Boc-Tyr-D-Ala-Gly-OH: A Technical Guide to Theory and Practical Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a peptide is a critical physicochemical property that dictates its utility in drug discovery, chemical synthesis, and biological assays. Poor solubility can hinder synthetic workups, lead to inaccurate biological data, and create significant formulation challenges. This technical guide provides an in-depth analysis of the solubility characteristics of the protected tripeptide, N-α-tert-Butoxycarbonyl-L-tyrosyl-D-alanyl-glycine (Boc-Tyr-D-Ala-Gly-OH). While specific quantitative solubility data for this molecule is not widely published, this guide establishes a robust theoretical framework based on its constituent components and the principles of peptide chemistry. More importantly, it delivers detailed, field-proven experimental protocols to empower researchers to determine its solubility accurately in various solvent systems. We address the underlying causality of solvent selection, differentiate between kinetic and thermodynamic solubility, and provide troubleshooting insights to navigate the complexities of peptide handling.

Introduction: Why Peptide Solubility Matters

In the realm of peptide science, from solid-phase synthesis to in vitro screening, the ability to achieve a stable, homogenous solution is paramount. For a protected intermediate like Boc-Tyr-D-Ala-Gly-OH, solubility directly impacts reaction efficiency and purification yields during synthetic campaigns. For drug development professionals, understanding the solubility of a peptide fragment provides early insights into potential bioavailability and formulation hurdles. This guide uses Boc-Tyr-D-Ala-Gly-OH as a model to explore the fundamental factors governing peptide solubility and to provide a practical blueprint for its empirical determination.

Physicochemical Profile of Boc-Tyr-D-Ala-Gly-OH

To understand the solubility behavior of Boc-Tyr-D-Ala-Gly-OH, we must first analyze its molecular structure and the properties of its components.

-

N-terminal Boc Group: The tert-butoxycarbonyl (Boc) group is a bulky, hydrophobic protecting group. Its presence significantly decreases aqueous solubility and increases solubility in polar aprotic organic solvents.[][2] The Boc group shields the N-terminal amine, preventing it from protonation at acidic pH.

-

Tyrosine (Tyr): The phenolic side chain of tyrosine is weakly acidic and contributes to the molecule's aromatic and hydrophobic character.

-

D-Alanine (D-Ala) & Glycine (Gly): These are small, non-polar amino acids with aliphatic side chains, contributing modestly to the overall hydrophobicity.

-

C-terminal Carboxylic Acid (-OH): The free carboxylic acid is the primary hydrophilic and ionizable group on the molecule. It will be deprotonated (negatively charged) at pH values above its pKa (~3-4) and neutral at pH values below it.

Charge Calculation and Predicted pH-Dependence

A standard method to predict aqueous solubility is to calculate the peptide's net charge at a given pH.[3][4]

-

Acidic Residues (Value = -1): Aspartic Acid (D), Glutamic Acid (E), C-terminal -COOH.

-

Basic Residues (Value = +1): Lysine (K), Arginine (R), N-terminal -NH2 (unless protected).

For Boc-Tyr-D-Ala-Gly-OH:

-

N-terminus: Protected (Charge = 0)

-

Basic Residues (K, R): 0

-

Acidic Residues (D, E): 0

-

C-terminus (-COOH): 1 acidic group

-

At Acidic pH (e.g., pH 2): The C-terminal carboxyl group will be protonated and neutral. The overall net charge will be 0 .

-

At Neutral pH (e.g., pH 7.4): The C-terminal carboxyl group will be deprotonated and negatively charged. The overall net charge will be -1 .

This analysis predicts that the peptide will be least soluble in acidic aqueous buffers (pH < 4) and will show increased solubility in neutral to basic aqueous solutions where the C-terminal carboxylate provides some hydrophilicity. However, due to the dominant hydrophobicity of the Boc and Tyrosine groups, overall water solubility is expected to be low.

Physicochemical Properties Summary

| Property | Value | Rationale / Source |

| Molecular Formula | C₂₀H₂₉N₃O₇ | Calculated from constituent parts: Boc-Tyr (C₁₄H₁₉NO₅) + Ala (C₃H₇NO₂) + Gly (C₂H₅NO₂) - 2 H₂O. |

| Molecular Weight | 423.46 g/mol | Calculated from the molecular formula. |

| Predicted Charge at pH 7.4 | -1 | Based on the free C-terminal carboxylic acid.[3][4] |

| General Character | Hydrophobic, Acidic Peptide | Dominated by the hydrophobic Boc group and Tyr side chain, with a single acidic functional group. |

Theoretical vs. Practical Solubility: A Critical Distinction

In drug development, solubility is not a single value but is defined by the experimental method used for its measurement. Understanding the difference between thermodynamic and kinetic solubility is crucial for interpreting data correctly.[5][6]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, while in equilibrium with the solid state of the compound.[6] The measurement requires a longer incubation time (24-72 hours) to ensure equilibrium is reached and is considered the "gold standard" for pre-formulation studies.[7]

-

Kinetic Solubility: This measures the concentration of a compound upon its precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[8] It is a high-throughput method used in early discovery to flag compounds with potential solubility issues. Kinetic solubility values are often higher than thermodynamic values because they can represent a metastable, supersaturated state.[5][6]

Predicted Solubility Profile and Recommended Solvents

Based on the physicochemical analysis, a qualitative solubility profile can be predicted. This serves as a starting point for experimental verification.

| Solvent Class | Recommended Solvents | Predicted Solubility | Rationale & Scientific Insight |

| Polar Aprotic | DMSO, DMF, THF | High | These solvents effectively solvate the entire peptide structure, particularly the hydrophobic Boc group and peptide backbone, without interfering with the acidic proton. DMSO is often the solvent of choice for creating stock solutions.[9][10] |

| Alcohols | Methanol, Ethanol | Moderate to High | Methanol is a good solvent for many protected amino acids.[11] These protic solvents can hydrogen bond with the peptide backbone and are effective at dissolving moderately polar compounds. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a less polar organic solvent often used in synthesis and workup procedures involving Boc-protected species.[12] |

| Polar Protic (Aqueous) | Water, PBS (pH 7.4) | Very Low | The large, non-polar Boc group and Tyr side chain dominate the structure, leading to poor solubility in neutral water. The single carboxylate is insufficient to render the molecule soluble. |

| Aqueous (Acidic) | 0.1 M HCl, 10% Acetic Acid | Low to Moderate | While the peptide is neutral at low pH, acidic conditions can disrupt intermolecular hydrogen bonding. Acetic acid is a common solvent for dissolving lyophilized peptides that are basic or have aggregation tendencies.[9] Its organic character also aids in solvation. |

| Aqueous (Basic) | 0.1 M NH₄OH | Low to Moderate | The peptide carries a net negative charge, which should enhance solubility compared to neutral water. However, the hydrophobic character remains a significant barrier. |

Experimental Protocols for Solubility Determination

The following protocols provide a self-validating system for determining the solubility of Boc-Tyr-D-Ala-Gly-OH. It is always recommended to first test the solubility of a small portion of the sample before dissolving the entire batch.[3][4]

Protocol 1: Kinetic Solubility Determination (High-Throughput Method)

Objective: To rapidly assess the solubility limit upon precipitation from a DMSO stock solution into an aqueous buffer.

Materials:

-

Boc-Tyr-D-Ala-Gly-OH

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplate (UV-transparent for analysis)

-

Multi-channel pipette

-

Plate shaker

-

Spectrophotometric plate reader or HPLC-UV

Methodology:

-

Stock Solution Preparation (Self-Validation Step 1):

-

Prepare a high-concentration stock solution of Boc-Tyr-D-Ala-Gly-OH (e.g., 10 mM) in 100% anhydrous DMSO.

-

Rationale: DMSO is a powerful organic solvent capable of dissolving most drug-like molecules, ensuring the starting solution is homogenous.[10]

-

Validation: Visually inspect the solution to ensure it is completely clear and free of particulates. If necessary, gentle vortexing or sonication can be used.[4]

-

-

Serial Dilution:

-

Add 100 µL of PBS (pH 7.4) to wells A1 through A12 of the microplate.

-

Add 100 µL of the 10 mM DMSO stock to well A1, resulting in a 200 µL total volume and a 5 mM peptide concentration in 50% DMSO.

-

Perform a 1:2 serial dilution by transferring 100 µL from well A1 to A2, mix thoroughly, then 100 µL from A2 to A3, and so on.

-

-

Precipitation Induction:

-

In a separate "assay plate," add 98 µL of PBS (pH 7.4) to each well.

-

Transfer 2 µL from each well of the dilution plate to the corresponding well of the assay plate. This creates a final DMSO concentration of 2%.[8]

-

Rationale: This rapid change in solvent environment from high-DMSO to high-aqueous induces precipitation for compounds whose solubility limit is exceeded. 2% DMSO is a common final concentration that has minimal impact on most biological assays.

-

-

Equilibration:

-

Seal the assay plate and place it on a plate shaker at room temperature (or 37°C) for 2 hours.[8]

-

Rationale: This incubation period allows the precipitation process to reach a state of pseudo-equilibrium.

-

-

Analysis (Self-Validation Step 2):

-

Measure the amount of dissolved peptide. The most common method is to centrifuge the plate to pellet any precipitate and analyze the supernatant.

-

Method A (HPLC-UV): Withdraw an aliquot of the supernatant, inject it into an HPLC system, and quantify the concentration against a standard curve prepared in a DMSO/buffer mixture. This is the most accurate method.

-

Method B (UV-Vis Spectrophotometry): If the compound has a sufficient chromophore (Tyrosine absorbs at ~274 nm), read the absorbance of the supernatant directly in the UV-transparent plate. Compare against a standard curve of the peptide dissolved in a 2% DMSO/PBS solution.

-

Validation: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed (i.e., the concentration in the first well that appears clear or has a reading similar to the next dilution).

-

Sources

- 2. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. genscript.com [genscript.com]

- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 11. Boc-D-Tyr-OH CAS#: 70642-86-3 [m.chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Commercial availability of Boc-tyr-D-ala-gly-OH

An In-Depth Technical Guide to the Commercial Availability and Application of Boc-Tyr-D-Ala-Gly-OH

Executive Summary

Boc-Tyr-D-Ala-Gly-OH is a protected tripeptide of significant interest to researchers in neuroscience, pharmacology, and drug development. As a stable analog of the N-terminal sequence of endogenous opioid peptides, it serves as a critical tool for investigating opioid receptor function and as a foundational building block for the synthesis of novel analgesics and other therapeutics. This guide provides a comprehensive technical overview of its scientific rationale, synthesis, quality control methodologies, research applications, and commercial sourcing. We delve into the causality behind its structural design, provide detailed, field-proven protocols for its synthesis and analysis, and offer a structured approach to navigating its commercial landscape, ensuring researchers can confidently source and utilize this valuable compound.

Introduction: The Scientific Rationale for Boc-Tyr-D-Ala-Gly-OH

The utility of Boc-Tyr-D-Ala-Gly-OH is grounded in its relationship with the body's natural pain-relief system, the endogenous opioid system. This system comprises multiple receptor types—primarily the mu (µ), delta (δ), and kappa (κ) receptors—and their endogenous peptide ligands, such as endorphins and enkephalins.

The Endogenous Opioid Pharmacophore Virtually all endogenous opioid peptides share a common N-terminal motif: Tyr-Gly-Gly-Phe ...[1] This tyrosine residue is paramount; its phenolic hydroxyl group and free amine are essential for binding to opioid receptors and initiating a biological response. The subsequent amino acids modulate the peptide's affinity and selectivity for the different receptor subtypes. β-endorphin, a potent endogenous analgesic, begins with the sequence Tyr-Gly-Gly-Phe-Met.[1][2]

Rationale for Structural Modification: The D-Alanine Advantage Natural opioid peptides are rapidly degraded by peptidases in the body, limiting their therapeutic potential. A cornerstone of medicinal chemistry is to introduce structural modifications that enhance stability while retaining or improving biological activity. The substitution of the second amino acid, glycine, with a D-alanine is a classic and highly effective strategy.

-

Causality: The D-configuration of the alanine residue sterically hinders the approach of proteolytic enzymes, which are stereospecific for L-amino acids. This dramatically increases the peptide's half-life in vivo.

-

Functional Impact: This modification often leads to enhanced potency and can alter receptor selectivity, making the resulting analog a valuable tool for probing receptor function.[3]

The Role of the N-terminal Boc Group The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group essential for the stepwise synthesis of the peptide.[4][5] It prevents the N-terminal amine of tyrosine from reacting out of turn during the coupling of subsequent amino acids. While its primary role is synthetic, it is important to note that N-terminally protected peptides can sometimes exhibit biological activity themselves, acting as potent and selective receptor antagonists or agonists.[6] Therefore, for certain in vitro assays, the Boc-protected peptide can be used directly, while for others, its removal is the final step to yield the free peptide, H-Tyr-D-Ala-Gly-OH.

Synthesis and Manufacturing: A Boc-SPPS Approach

The most common and efficient method for producing Boc-Tyr-D-Ala-Gly-OH is through Boc-based Solid-Phase Peptide Synthesis (SPPS). This methodology involves building the peptide chain sequentially while the C-terminal end is anchored to an insoluble polymer resin.

Workflow for Boc-based Solid-Phase Peptide Synthesis

The following diagram outlines the iterative process at the core of SPPS.

Caption: Boc-SPPS workflow for Boc-Tyr-D-Ala-Gly-OH synthesis.

Experimental Protocol: Boc-SPPS Synthesis

This protocol describes a standard manual synthesis.

Materials:

-

Merrifield resin (1% DVB, 200-400 mesh)

-

Boc-Gly-OH, Boc-D-Ala-OH, Boc-L-Tyr-OH

-

Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Anhydrous Hydrogen Fluoride (HF) and HF cleavage apparatus

-

Scavenger: Anisole

-

Diethyl ether

Methodology:

-

Resin Preparation & First Amino Acid Coupling:

-

Swell Merrifield resin in DCM in a reaction vessel.

-

Couple the first amino acid (Boc-Gly-OH) to the resin via Cesium salt esterification. This anchors the C-terminus of the final peptide to the solid support.

-

-

SPPS Cycle for Peptide Chain Elongation (Repeated for Boc-D-Ala and Boc-Tyr):

-

Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group, exposing the free amine as a TFA salt.[5] Causality: The tert-butyl carbocation formed during deprotection is highly reactive. It can be scavenged by nucleophilic side chains (like Met or Trp), but this is not a concern for the current sequence.[5]

-

Washes: Wash the resin thoroughly with DCM and DMF to remove excess TFA and the cleaved Boc groups.

-

Neutralization: Treat the resin with 10% DIEA in DCM (2 x 2 min) to convert the amine salt to the free amine, which is necessary for the subsequent coupling reaction.[5]

-

Washes: Wash the resin with DCM to remove excess DIEA.

-

Coupling: Pre-activate the next amino acid (e.g., Boc-D-Ala-OH, 3 eq.) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 10 minutes. Add this solution to the resin and shake for 2-4 hours. Causality: HBTU is a uronium-based coupling reagent that creates a highly reactive activated ester of the amino acid, facilitating rapid and efficient amide bond formation.

-

Monitoring: Monitor reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates the absence of free primary amines and a complete coupling reaction.[7]

-

Washes: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

-

Cleavage and Deprotection:

-

After the final coupling cycle, dry the peptide-resin under vacuum.

-

Carefully treat the resin with anhydrous HF containing anisole as a scavenger at 0°C for 1-2 hours in a specialized apparatus. Causality: HF is a strong acid required to cleave the benzyl ester linkage between the peptide and the Merrifield resin. Anisole acts as a scavenger to trap reactive carbocations generated during cleavage, protecting the tyrosine side chain from alkylation.[5]

-

Evaporate the HF under a stream of nitrogen.

-

-

Isolation and Purification:

-

Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

-

Precipitate the crude peptide from the ether washings.

-

Isolate the peptide pellet by centrifugation and dry under vacuum.

-

Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Quality Control & Purity Analysis

For any research reagent, especially one used in biological assays or as a synthetic precursor, purity is non-negotiable.[8] A robust quality control system is self-validating, combining orthogonal analytical techniques to confirm both identity and purity.

Key Analytical Techniques

| Technique | Objective | Data Interpretation |

| RP-HPLC | Quantify purity and detect related impurities. | The area of the main peak relative to the total area of all peaks gives the percent purity. Impurities appear as separate peaks. |

| Mass Spec. (MS) | Confirm molecular identity. | The observed mass-to-charge ratio (m/z) must match the calculated molecular weight of the peptide. |

| NMR Spectroscopy | Confirm chemical structure and identify organic impurities. | The proton (¹H) NMR spectrum should show signals corresponding to all expected protons in the molecule with correct integration. |

Protocol: Analytical RP-HPLC for Purity Assessment

This protocol provides a standard method for analyzing the purity of the final product.[8]

-

Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: 10-80% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm and 280 nm (for the tyrosine chromophore).

-

Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.

Applications in Research and Drug Development

Boc-Tyr-D-Ala-Gly-OH is a versatile tool with applications ranging from fundamental receptor pharmacology to the early stages of drug discovery.

-

Opioid Receptor Pharmacology: It serves as a stable ligand for studying the binding kinetics, pharmacology, and signaling pathways of opioid receptors, particularly the mu and delta subtypes.[6][9]

-

Synthetic Intermediate: It is a valuable precursor for creating more complex peptidomimetics.[4][10] The free carboxylic acid can be coupled to other amines, peptides, or linkers to build larger molecules with tailored properties.

-

Reference Standard: In the development of new opioid peptides, it can be used as a reference standard in analytical methods like HPLC and MS.

Workflow: Opioid Receptor Competitive Binding Assay

This diagram illustrates how the peptide would be used to determine its binding affinity for a specific opioid receptor.

Caption: Workflow for a competitive radioligand binding assay.

Commercial Availability and Sourcing

Boc-Tyr-D-Ala-Gly-OH is a specialty chemical available from a number of suppliers who focus on peptide reagents and building blocks.

Commercial Supplier Landscape

| Supplier | CAS Number | Typical Purity | Notes |

| AstaTech, Inc. | 64410-47-5 | ≥95% | Often distributed through larger vendors like Sigma-Aldrich. |

| Various specialty peptide suppliers | 64410-47-5 | ≥95% to >98% | Purity and price can vary significantly. Custom synthesis is often an option. |

Key Considerations for Sourcing

-

Purity vs. Price: For sensitive biological assays, investing in higher purity (>98%) material is crucial to avoid confounding results from impurities. For use as a synthetic intermediate, a lower purity (e.g., 95%) may be acceptable if the final product will be rigorously purified.

-

Request a Certificate of Analysis (CoA): Always request a lot-specific CoA from the supplier. This document is the primary evidence of quality.

-

Validate the CoA Data: A trustworthy CoA will include:

-

Identity Confirmation: A clear mass spectrum showing the correct molecular weight.

-

Purity Data: An HPLC chromatogram showing a clean baseline and a major peak corresponding to the product. The integration percentage should be clearly stated.

-

-

Research vs. GMP Grade: For basic research, "Research Use Only" (RUO) grade is sufficient. For any work that will eventually be part of a regulatory submission (e.g., preclinical toxicology), sourcing GMP (Good Manufacturing Practice) grade material, with its enhanced quality control and documentation, is essential.

Conclusion

Boc-Tyr-D-Ala-Gly-OH is more than just a sequence of protected amino acids; it is a rationally designed tool for the exploration of the opioid system. Its enhanced stability, conferred by the D-alanine residue, makes it a superior alternative to endogenous sequences for a variety of in vitro and developmental applications. Understanding the principles of its synthesis via Boc-SPPS and the critical importance of analytical validation through HPLC and MS empowers researchers to source this peptide with confidence. By carefully evaluating commercial suppliers and demanding comprehensive quality documentation, scientists can ensure the integrity and reproducibility of their research in the vital field of opioid pharmacology.

References

- The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1.

- Qingdao Fengchen Technology and trade. Boc-L-Tyrosine (Boc-Tyr-OH) BP EP USP CAS 3978-80-1 Manufacturers and Suppliers.

- BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Tyr(Boc)-OH in Specific Peptide Synthesis.

- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Aldrich, J. V., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. National Institutes of Health.

- Sigma-Aldrich. BOC-TYR-D-ALA-GLY-OH | 64410-47-5.

- Rónai, A. Z., et al. (1994). Opioid antagonist properties of the highly delta-receptor-selective BOC-Tyr-Pro-Gly-Phe-Leu-Thr (OtBu) peptide and of its Phe1 and Mel1 analogues. PubMed.

- PubChem. Beta-Endorphin. National Center for Biotechnology Information.

- BenchChem. (2025). Purity assessment of "Boc-tyr(boc)-OH" from different suppliers.

- ResearchGate. (2001). The structure of Boc-Tyr-d-Ala-Gly-NMe-Phe-Met-OMe showing the relationship of the two independent peptide molecules and the associated water molecules.

- Wikipedia. β-Endorphin.

- Li, C. H., et al. (1979). beta-Endorphin: Synthesis of Analogs Modified at the Carboxyl Terminus With Increased Activites. PubMed.

- Albericio, F., et al. (2014). Solid-phase peptide synthesis. Chemical Society Reviews.

Sources

- 1. β-Endorphin - Wikipedia [en.wikipedia.org]

- 2. Beta-Endorphin | C158H251N39O46S | CID 16132316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beta-Endorphin: synthesis of analogs modified at the carboxyl terminus with increased activites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Opioid antagonist properties of the highly delta-receptor-selective BOC-Tyr-Pro-Gly-Phe-Leu-Thr (OtBu) peptide and of its Phe1 and Mel1 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digital.csic.es [digital.csic.es]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Solid-Phase Synthesis of Boc-Tyr-D-Ala-Gly-OH

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of the tripeptide Boc-Tyr-D-Ala-Gly-OH using manual Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust and foundational method, particularly effective for assembling custom peptide sequences.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not just a stepwise protocol but also the scientific rationale behind key methodological choices, ensuring both technical accuracy and practical success. We will cover the entire workflow from resin selection and preparation, through the iterative cycles of amino acid coupling, to the final cleavage, purification, and analysis of the target peptide.

Introduction: The Logic of Boc-Based Solid-Phase Peptide Synthesis

The Boc/Bzl strategy, the classic and original approach to SPPS, is predicated on a principle of graduated acid lability.[4]

-

Temporary Nα-Protection: The α-amino group of each incoming amino acid is temporarily protected by the tert-butyloxycarbonyl (Boc) group. This group is labile to moderate acids, such as trifluoroacetic acid (TFA), and is removed at the beginning of each synthesis cycle.[5]

-

Permanent Side-Chain Protection: Reactive amino acid side chains are protected by groups, typically benzyl-based, that are stable to the conditions of Nα-Boc removal.[3] For the synthesis of Boc-Tyr-D-Ala-Gly-OH, the phenolic hydroxyl group of Tyrosine requires such protection to prevent unwanted side reactions. A benzyl ether (Bzl) is the standard choice for this purpose.[6]

-

Final Cleavage: The final, assembled peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously using a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[7]

This differential stability allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protection or the anchor to the solid support.

Materials and Reagents

Successful synthesis requires high-quality reagents. The following table summarizes the necessary materials for the synthesis of Boc-Tyr-D-Ala-Gly-OH.

| Reagent/Material | Purpose & Rationale | Grade/Purity |

| Resin | ||

| Merrifield Resin (1% DVB, 100-200 mesh) | Polystyrene support with a chloromethyl linker suitable for anchoring the first amino acid (Glycine) as a benzyl ester to yield a C-terminal carboxylic acid upon cleavage.[5] | 0.5 - 1.0 mmol/g substitution |

| Amino Acids | ||

| Boc-Gly-OH | C-terminal amino acid; no side-chain protection needed. | Peptide Synthesis Grade |

| Boc-D-Ala-OH | Second amino acid; D-enantiomer specified; no side-chain protection needed. | Peptide Synthesis Grade |

| Boc-Tyr(Bzl)-OH | N-terminal amino acid; Benzyl (Bzl) ether protects the side-chain hydroxyl from acylation and other side reactions.[8] | Peptide Synthesis Grade |

| Solvents | ||

| Dichloromethane (DCM) | Primary solvent for resin swelling, washing, and reactions. Swells polystyrene resins effectively. | Anhydrous, ACS Grade |

| N,N-Dimethylformamide (DMF) | Co-solvent for coupling reactions to ensure solubility of reagents. | Anhydrous, Peptide Synthesis Grade |

| Isopropanol (IPA) | Used for washing to shrink the resin and effectively remove residual acid after deprotection.[5] | ACS Grade |

| Methanol (MeOH) | Used in the preparation of the cesium salt for resin loading. | ACS Grade |

| Diethyl Ether (cold) | Used for the precipitation of the crude peptide after cleavage. | Anhydrous, ACS Grade |

| Coupling Reagents | ||

| Dicyclohexylcarbodiimide (DCC) | Carbodiimide activating agent that converts the carboxylic acid to a reactive O-acylisourea intermediate. | >99% |

| 1-Hydroxybenzotriazole (HOBt) | Coupling additive used with DCC to minimize racemization and suppress the formation of N-acylurea byproduct. | Anhydrous, >98% |

| Deprotection & Neutralization | ||

| Trifluoroacetic Acid (TFA) | Acid used to remove the Nα-Boc protecting group in each cycle.[8] | Reagent Grade, >99% |

| N,N-Diisopropylethylamine (DIEA) | A non-nucleophilic hindered base used to neutralize the protonated N-terminus (TFA salt) after deprotection.[1] | Peptide Synthesis Grade, >99.5% |

| Resin Loading | ||

| Cesium Carbonate (Cs₂CO₃) | Base used to form the cesium salt of Boc-Gly-OH for efficient, racemization-free loading onto the Merrifield resin.[5] | >99.9% |

| Cleavage | ||

| Anhydrous Hydrogen Fluoride (HF) | Strong acid for final cleavage of the peptide from the Merrifield resin and removal of the Tyr(Bzl) protecting group.[7] EXTREMELY HAZARDOUS. | >99.9% |

| Anisole or p-Cresol | Scavenger added to the cleavage cocktail to trap the reactive benzyl and tert-butyl carbocations generated, preventing re-attachment and alkylation of the tyrosine ring. | Reagent Grade, >99% |

Experimental Workflow: A Visual Overview

The synthesis of Boc-Tyr-D-Ala-Gly-OH can be segmented into three primary phases: Resin Preparation, Chain Elongation, and Final Cleavage/Purification.

Figure 1: High-level workflow for the synthesis of Boc-Tyr-D-Ala-Gly-OH.

Detailed Step-by-Step Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Anhydrous HF is extremely toxic and corrosive and requires a specialized all-fluorocarbon apparatus for safe handling.[5] This procedure should only be performed by personnel trained in its use.

Protocol 1: Resin Preparation and Loading of Boc-Gly-OH

This protocol describes the attachment of the C-terminal amino acid, Boc-Gly-OH, to the Merrifield resin. The cesium salt method is employed as it proceeds under mild conditions that minimize the risk of racemization and side reactions.

-

Resin Swelling: Place the Merrifield resin (1.0 g, e.g., 0.8 mmol/g substitution) into a peptide synthesis reaction vessel. Add DCM (10-15 mL/g of resin) and allow the resin to swell with gentle agitation for 1-2 hours. Drain the solvent.

-

Prepare Cesium Salt: In a separate flask, dissolve Boc-Gly-OH (1.2 eq. to resin substitution, ~0.96 mmol, 168 mg) in methanol (4 mL/mmol). Add water (1 mL/mmol) and adjust the pH to 7.0 by the dropwise addition of 2 M aqueous Cs₂CO₃.

-

Dry the Salt: Evaporate the solution to dryness using a rotary evaporator. Add DMF and evaporate again to remove residual water (azeotropic drying).

-

Attachment Reaction: Add DMF (5-8 mL) to the dried Boc-Gly-cesium salt to dissolve it. Add this solution to the swollen, drained resin. Agitate the mixture at 50°C for 12-24 hours.

-

Washing: Allow the vessel to cool to room temperature. Drain the reaction solution and wash the resin sequentially with:

-

DMF (3 x 10 mL)

-

50% DMF in Water (3 x 10 mL)

-

DMF (3 x 10 mL)

-

DCM (3 x 10 mL)

-

-

Drying: Dry the resin under vacuum for several hours. A small sample can be taken for a loading determination test (e.g., quantitative ninhydrin or picric acid test after Boc deprotection).

Protocol 2: Peptide Chain Elongation Cycle

This cycle is performed twice: first for Boc-D-Ala-OH, then for Boc-Tyr(Bzl)-OH. The process involves deprotection of the N-terminus, neutralization, and coupling of the next amino acid.

Figure 2: A single amino acid elongation cycle in Boc-SPPS.

-

Deprotection:

-

Swell the Boc-Gly-Resin in DCM.

-

Add a solution of 50% TFA in DCM (10 mL/g resin). Agitate for 2 minutes and drain.

-

Add a fresh 50% TFA/DCM solution. Agitate for 25-30 minutes to ensure complete removal of the Boc group.

-

-

Washing:

-

Drain the TFA solution.

-

Wash the resin with DCM (3 x 10 mL).

-

Wash with Isopropanol (IPA) (2 x 10 mL) to shrink the resin and help remove trapped acid.

-

Wash with DCM (3 x 10 mL).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM (10 mL/g resin). Agitate for 2 minutes and drain.

-

Repeat the neutralization step once more. This step is critical to deprotonate the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.[1]

-

-

Washing:

-

Wash the resin with DCM (3 x 10 mL).

-

Wash with DMF (3 x 10 mL) to prepare the resin for the coupling solvent system.

-

-

Coupling (Boc-D-Ala-OH):

-

In a separate flask, dissolve Boc-D-Ala-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF. Add DCM until dissolved.

-

Cool the solution to 0°C in an ice bath and add DCC (3 eq.). A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 10-15 minutes.

-

Filter the pre-activated solution to remove the DCU precipitate and add the filtrate to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Self-Validation: Monitor the reaction's completion using a qualitative Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates that all free primary amines have been acylated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 10 mL).

-

Wash with DCM (3 x 10 mL). The resin is now Boc-D-Ala-Gly-Resin.

-

-

Repeat Cycle: Repeat steps 1-6 using Boc-Tyr(Bzl)-OH to obtain the final protected tripeptide on the resin: Boc-Tyr(Bzl)-D-Ala-Gly-Resin.

Protocol 3: Final Cleavage and Deprotection

This final step uses anhydrous HF to cleave the ester linkage to the Merrifield resin and simultaneously remove the benzyl protecting group from the tyrosine side chain.

-

Final Boc Removal: Before cleavage, the N-terminal Boc group from the Tyrosine must be removed. Perform the deprotection (Protocol 2, Step 1) and washing steps (Protocol 2, Step 2). This prevents t-butylation of the tyrosine ring during HF cleavage.

-

Resin Drying: Thoroughly dry the peptide-resin under high vacuum for at least 12 hours. Moisture can interfere with the HF cleavage.

-

HF Cleavage Setup:

-

Place the dried peptide-resin (~1 g) and a Teflon-coated stir bar into the reaction vessel of the HF cleavage apparatus.

-

Add the scavenger, anisole or p-cresol (1.0 mL per gram of resin). The scavenger's role is to quench the highly reactive carbocations generated from the cleavage of the Boc and Bzl groups, which would otherwise cause irreversible alkylation of the electron-rich tyrosine side chain.

-

-

HF Distillation & Reaction:

-

Cool the reaction vessel to -5 to 0°C using a dry ice/isopropanol bath.

-

Following the specific instructions for your HF apparatus, carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.

-

Stir the mixture at 0°C for 60-90 minutes.

-

-

HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.

-

Peptide Precipitation and Washing:

-

Carefully remove the reaction vessel from the apparatus.

-

Wash the resin/peptide mixture with a small amount of cold, anhydrous diethyl ether to remove the scavenger.

-

Triturate the residue with a larger volume of cold diethyl ether (30-50 mL) to precipitate the crude peptide.

-

Collect the peptide precipitate by filtration or centrifugation.

-

Wash the peptide pellet several times with cold diethyl ether to remove any remaining organic impurities.

-

-

Drying: Dry the crude peptide product under vacuum.

Purification and Analysis

The crude peptide product will contain the desired sequence along with deletion sequences or modified peptides resulting from incomplete reactions. Purification is essential to isolate the target molecule.

-

Purification by RP-HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of acetonitrile in water is used for elution, with 0.1% TFA added to both solvents to improve peak shape by forming ion pairs with the peptide.

-

Detection: UV absorbance is monitored, typically at 214 nm (for the peptide bond) and 280 nm (for the tyrosine aromatic ring).

-

Fraction Collection: Fractions corresponding to the major peak are collected, pooled, and lyophilized to obtain the pure peptide as a white, fluffy powder (TFA salt).

-

-

Analysis and Characterization:

-

Analytical HPLC: The purity of the final product is assessed by analytical RP-HPLC, ideally showing a single sharp peak.

-

Mass Spectrometry (MS): The identity of the peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which should show a molecular weight corresponding to the calculated mass of Boc-Tyr-D-Ala-Gly-OH.

-

Conclusion

The Boc/Bzl solid-phase synthesis strategy remains a powerful and reliable method for producing custom peptides. By understanding the chemical principles behind each step—from the graduated acid lability of the protecting groups to the critical role of scavengers during cleavage—researchers can effectively troubleshoot and optimize the synthesis of target sequences like Boc-Tyr-D-Ala-Gly-OH. The protocols provided herein offer a self-validating framework for achieving high-quality peptide products suitable for a wide range of research and development applications.

References

-

Jadhav, K. B., Woolcock, K. J., & Muttenthaler, M. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Methods in Molecular Biology, 2103, 41–57. [Link]

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC Technical Library. [Link]

-

AAPPTEC. (n.d.). Boc-Tyr(Bzl)-OH Product Information. AAPPTEC Peptides. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps Organic Chemistry Tutorials. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

-

Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Application Note. [Link]

-

YMC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

-

Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Gilson Learning Hub. [Link]

-

Chemistry LibreTexts. (2024). Automated Peptide Synthesis- The Merrifield Solid-Phase Method. [Link]

-

Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]

-

Chemistry LibreTexts. (2024, September 30). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. [Link]

-

Sunresin. (n.d.). Solid Phase Peptide Synthesis Resin. [Link]

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

-

El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC Technical Library. [Link]

Sources

Application Note: A Strategic Guide to the Liquid-Phase Synthesis of Boc-Tyr-D-Ala-Gly-OH

This document provides a detailed protocol and scientific rationale for the liquid-phase synthesis of the tripeptide Boc-Tyr-D-Ala-Gly-OH. This guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of solution-phase peptide synthesis methodologies.

Introduction: The Significance of Solution-Phase Peptide Synthesis

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical and highly versatile method for constructing peptides.[1] Unlike solid-phase synthesis where the growing peptide chain is anchored to a resin, LPPS involves sequential coupling of amino acids in a homogenous solution.[1][2] This approach offers distinct advantages, particularly for large-scale synthesis, as it allows for the purification and characterization of intermediate peptides at each step, ensuring high purity of the final product.[3] The synthesis of Boc-Tyr-D-Ala-Gly-OH, a protected tripeptide, serves as an excellent model to illustrate the principles and techniques of LPPS.

The strategic selection of protecting groups is paramount in peptide synthesis to prevent unwanted side reactions and ensure the formation of the correct peptide sequence.[4] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established approach where the temporary Boc group protects the α-amino group, and more stable benzyl-based groups can protect reactive side chains.[5] The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while benzyl groups require stronger acids for cleavage.[5][6]

This application note will detail a stepwise synthesis of Boc-Tyr-D-Ala-Gly-OH, commencing with the C-terminal glycine residue and sequentially adding D-alanine and N-terminally protected tyrosine.

Strategic Overview of the Synthesis

The synthesis of Boc-Tyr-D-Ala-Gly-OH will be executed in a C-terminus to N-terminus direction. The overall workflow can be visualized as a three-stage process:

-

Dipeptide Formation: Synthesis of the dipeptide Boc-D-Ala-Gly-OMe.

-

Saponification: Hydrolysis of the methyl ester to yield Boc-D-Ala-Gly-OH.

-

Tripeptide Formation: Coupling of Boc-Tyr(Bzl)-OH to the deprotected dipeptide, followed by final side-chain deprotection.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| Glycine methyl ester hydrochloride | ≥99% | Sigma-Aldrich | C-terminal amino acid. |

| Boc-D-Ala-OH | ≥99% | Sigma-Aldrich | Second amino acid. |

| Boc-Tyr(Bzl)-OH | ≥98% | Novabiochem® | N-terminal amino acid with side-chain protection.[7] |

| Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich | Coupling reagent.[8] |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Sigma-Aldrich | Racemization suppressant.[9] |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Base for neutralization. |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | Reaction solvent. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | Reaction solvent. |

| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific | Extraction solvent. |

| Lithium hydroxide (LiOH) | Monohydrate | Sigma-Aldrich | Saponification reagent.[10] |

| Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich | Boc deprotection reagent.[11] |

| Palladium on carbon (Pd/C) | 10 wt. % | Sigma-Aldrich | Catalyst for hydrogenolysis. |

| Methanol (MeOH) | Anhydrous | Sigma-Aldrich | Solvent. |

| Diethyl ether | ACS grade | Fisher Scientific | Precipitation of product. |

Detailed Experimental Protocols

Protocol 1: Synthesis of Boc-D-Ala-Gly-OMe

This protocol describes the coupling of Boc-D-Ala-OH with glycine methyl ester using DCC and HOBt. The use of HOBt is crucial for minimizing racemization during carbodiimide-mediated coupling.[9][12]

-

Reaction Setup: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq.) in a mixture of DCM and DMF. Cool the solution to 0 °C in an ice bath.

-

Neutralization: Add triethylamine (1.1 eq.) dropwise to the stirred solution to neutralize the hydrochloride salt.

-

Addition of Amino Acid and HOBt: Add Boc-D-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) to the reaction mixture.

-

Coupling Reaction: Slowly add a solution of DCC (1.1 eq.) in DCM to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The formation of a white precipitate of dicyclohexylurea (DCU) indicates the progression of the reaction.[8]

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude Boc-D-Ala-Gly-OMe by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Saponification of Boc-D-Ala-Gly-OMe to Boc-D-Ala-Gly-OH

Saponification is the hydrolysis of an ester in the presence of a base to yield a carboxylate salt, which is then protonated to give the carboxylic acid.[13] Lithium hydroxide is a mild and effective reagent for the saponification of peptide esters, minimizing the risk of racemization.[10][14]

-

Reaction Setup: Dissolve the purified Boc-D-Ala-Gly-OMe (1.0 eq.) in a mixture of methanol and water.

-

Hydrolysis: Add a solution of LiOH (1.5 eq.) in water to the reaction mixture.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-D-Ala-Gly-OH.

-

Protocol 3: Synthesis of Boc-Tyr-D-Ala-Gly-OH

This final stage involves the deprotection of the dipeptide's amino group followed by coupling with the protected tyrosine derivative.

-

Boc Deprotection of Boc-D-Ala-Gly-OH:

-

Dissolve Boc-D-Ala-Gly-OH in DCM and cool to 0 °C.

-

Add an equal volume of TFA and stir for 1-2 hours at room temperature.[15]

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual TFA.

-

The resulting TFA salt of H-D-Ala-Gly-OH is used directly in the next step.

-

-

Coupling with Boc-Tyr(Bzl)-OH:

-

Follow the coupling procedure outlined in Protocol 1 , using the H-D-Ala-Gly-OH TFA salt (1.0 eq.), Boc-Tyr(Bzl)-OH (1.0 eq.), HOBt (1.1 eq.), DCC (1.1 eq.), and triethylamine (2.2 eq. to neutralize both the TFA salt and the carboxylic acid for activation).

-

After work-up, the crude Boc-Tyr(Bzl)-D-Ala-Gly-OH is obtained.

-

-

Side-Chain Deprotection (Hydrogenolysis):

-

The benzyl protecting group on the tyrosine side chain is removed by catalytic hydrogenolysis.[11]

-

Dissolve the protected tripeptide in methanol.

-

Add Pd/C catalyst (10 mol%).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, Boc-Tyr-D-Ala-Gly-OH.

-

-

Final Purification: The final product can be purified by recrystallization or preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization and Quality Control

The identity and purity of the synthesized intermediates and the final tripeptide should be confirmed using a combination of analytical techniques.

-

Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the peptide and the presence of the Boc protecting group.[18]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[6]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the liquid-phase synthesis of Boc-Tyr-D-Ala-Gly-OH. By following these detailed steps and understanding the rationale behind each procedure, researchers can successfully synthesize this and other short peptides. The principles of protecting group strategy, coupling chemistry, and purification detailed herein are fundamental to the field of peptide chemistry and are applicable to a wide range of synthetic targets.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Kundu, L. M. (2020, March 18). Lecture 26: Solution phase peptide synthesis : mechanism and end protection [Video]. YouTube. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (2023, July 4). Boc Protected Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

- Google Patents. (n.d.). KR102177642B1 - Process for the Preparation of Tripeptide.

- Google Patents. (n.d.). EP0523461A2 - Process for the saponification of aminoacid-/peptide ester.

-

Aapptec Peptides. (n.d.). Boc-Tyr(Bzl)-OH [2130-96-3]. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]

-

Neuland Labs. (2025, July 30). What Is Liquid Phase Peptide Synthesis? Methods & Uses. Retrieved from [Link]

-

PubMed. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2018, June 3). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

- Google Patents. (n.d.). US5516891A - Liquid phase synthesis of peptides and peptide derivatives.

- Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

-

ResearchGate. (2025, August 10). Characterization of Synthetic Peptides by Mass Spectrometry | Request PDF. Retrieved from [Link]

-

The Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. Retrieved from [Link]

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 5). A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Boc-Gly-Ala-OH. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

-

American Peptide Society. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]

-

Chemical Reviews. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

-

PubMed. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]

-

operachem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

PubMed. (n.d.). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Retrieved from [Link]

-